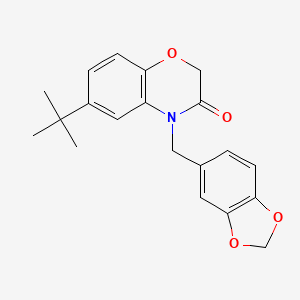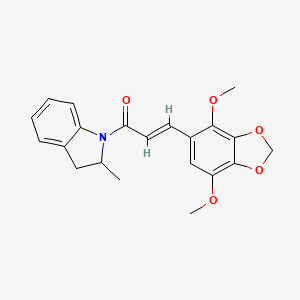![molecular formula C17H16FN3O2S2 B11480836 3-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B11480836.png)
3-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-1,2-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-1,2-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a benzothiazole ring fused with a piperazine ring, which is further substituted with a 4-fluorobenzenesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-1,2-benzothiazole typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Piperazine Substitution: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom of the 4-fluorobenzenesulfonyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-1,2-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways critical for cell proliferation or survival.
Comparison with Similar Compounds
3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-1,2-benzothiazole can be compared with other similar compounds, such as:
3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine: This compound has a pyridazine ring instead of a benzothiazole ring, which may result in different biological activities and properties.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These derivatives may have different substituents on the piperazine or benzothiazole rings, leading to variations in their chemical and biological properties.
The uniqueness of 3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-1,2-benzothiazole lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H16FN3O2S2 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C17H16FN3O2S2/c18-13-5-7-14(8-6-13)25(22,23)21-11-9-20(10-12-21)17-15-3-1-2-4-16(15)24-19-17/h1-8H,9-12H2 |
InChI Key |
HTLBMJCXCKALQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-adamantylthio)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B11480754.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide](/img/structure/B11480755.png)
![2-(diethylamino)ethyl 4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoate](/img/structure/B11480765.png)


![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B11480773.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione](/img/structure/B11480781.png)
![3-[(cyclopropylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11480788.png)
![ethyl 2-[({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11480792.png)
![N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B11480796.png)
![2-Chloroethyl [4-(dimethylcarbamoyl)phenyl]carbamate](/img/structure/B11480806.png)

![7-(4-nitrophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11480813.png)
![3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11480818.png)
